molecular formula C14H23N3O2 B2982139 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2197454-18-3

6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2982139
CAS No.: 2197454-18-3
M. Wt: 265.357
InChI Key: MIZGQTHTEQKBMP-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is an intriguing compound with unique structural features that make it significant in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves several steps:

  • Starting Materials: : The synthesis begins with the preparation of necessary precursors, such as tert-butyl-substituted pyridazine derivatives and morpholine.

  • Key Reactions:

  • Reaction Conditions: : Commonly used conditions include the use of polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate, under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production, focusing on factors like yield improvement, cost-effectiveness, and environmental considerations. This might involve:

  • Continuous Flow Chemistry: : Implementing continuous flow reactors to enhance reaction efficiency and safety.

  • Catalysts and Green Chemistry: : Utilizing catalysts to lower reaction temperatures and implementing greener solvents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

  • Reduction: : Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine or even more saturated derivatives.

  • Substitution: : The morpholine ring allows for nucleophilic substitution reactions, where functional groups can be added to the ethyl chain.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed from These Reactions

  • Oxidation: : Formation of hydroperoxides or corresponding alcohols.

  • Reduction: : Generation of more saturated pyridazine derivatives.

  • Substitution: : Introduction of various functional groups like ethers or esters, depending on the reagents used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it an excellent candidate for studying reaction mechanisms, especially those involving heterocyclic compounds

Biology

In biological research, 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one can be used as a molecular probe to investigate enzyme mechanisms, particularly those involving nucleophilic and electrophilic reactions.

Medicine

The compound shows promise in medicinal chemistry as a potential lead compound for drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing treatments for various diseases.

Industry

Industrially, the compound’s derivatives can be used in the synthesis of advanced materials, including polymers and pharmaceuticals, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent bonding with specific active sites on enzymes or receptors. The pyridazine core can act as a binding moiety, while the morpholine ring provides additional sites for interaction, enhancing the compound’s specificity and efficacy.

Comparison with Similar Compounds

6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one stands out due to its combination of a pyridazine core and a morpholine ring, which is less common among similar compounds.

Similar Compounds

  • 6-Tert-butyl-2,3-dihydropyridazin-3-one:

  • 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one: : Does not have the tert-butyl group, altering its stability and chemical behavior.

  • Pyridazinone Derivatives: : Generally, these compounds share the pyridazinone core but differ in substituent groups, influencing their chemical and biological properties.

Properties

IUPAC Name

6-tert-butyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)12-4-5-13(18)17(15-12)7-6-16-8-10-19-11-9-16/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGQTHTEQKBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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